Dibromoiron;oxolane
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Overview
Description
Dibromoiron;oxolane is a compound that combines the elements of iron and bromine with oxolane, a cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromoiron;oxolane typically involves the reaction of iron bromide with oxolane under controlled conditions. One common method is the reaction of iron(III) bromide with oxolane in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibromoiron;oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron(II) bromide. Substitution reactions can result in the formation of various halogenated iron compounds.
Scientific Research Applications
Dibromoiron;oxolane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dibromoiron;oxolane involves its interaction with molecular targets and pathways in the system. The compound can interact with enzymes and proteins, affecting their activity and function. The bromine atoms in the compound can also participate in halogen bonding, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A cyclic ether similar to oxolane, used as a solvent and in polymer production.
2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents.
1,3-Dioxolane: Another cyclic ether used in organic synthesis and as a solvent.
Uniqueness
Dibromoiron;oxolane is unique due to the presence of both iron and bromine in its structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
dibromoiron;oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQQRZWZZRYMTQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Fe](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2FeO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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